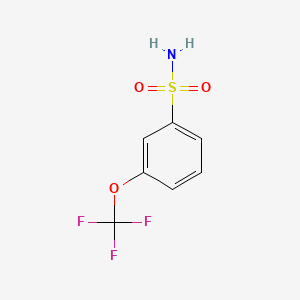

3-(Trifluoromethoxy)benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c8-7(9,10)14-5-2-1-3-6(4-5)15(11,12)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKQBZLWPZIXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380856 | |

| Record name | 3-(trifluoromethoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503179-70-2 | |

| Record name | 3-(trifluoromethoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 503179-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Trifluoromethoxy)benzenesulfonamide. Due to the limited availability of experimental data for this specific isomer, this document consolidates information on its key precursors, predicted physicochemical properties, and a detailed, plausible experimental protocol for its synthesis. The guide also discusses the known biological activities of related benzenesulfonamide derivatives and the role of the trifluoromethoxy group in medicinal chemistry, offering a basis for future research and drug development efforts. All quantitative data is presented in structured tables, and a detailed workflow for the proposed synthesis is provided as a Graphviz diagram.

Introduction

This compound is an aromatic sulfonamide containing a trifluoromethoxy group at the meta-position of the benzene ring. The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, known for its role in inhibiting various enzymes.[1] The trifluoromethoxy group is increasingly utilized in medicinal chemistry to enhance key drug-like properties such as metabolic stability, lipophilicity, and bioavailability.[2][3] This unique combination of a proven pharmacophore and a bio-enhancing functional group makes this compound a compound of significant interest for the design and synthesis of novel therapeutic agents. This guide aims to provide a foundational resource for researchers interested in this molecule.

Chemical Properties

Table 1: Physicochemical Properties of this compound Precursors

| Property | 3-(Trifluoromethoxy)aniline[4] | 3-(Trifluoromethoxy)benzenesulfonyl chloride |

| CAS Number | 1535-73-5 | 220227-84-9 |

| Molecular Formula | C₇H₆F₃NO | C₇H₄ClF₃O₃S |

| Molecular Weight | 177.12 g/mol | 260.62 g/mol |

| Appearance | Liquid | - |

| Boiling Point | 72-73 °C / 8 mmHg | 229-230 °C |

| Density | 1.325 g/mL at 25 °C | 1.530 g/mL at 25 °C |

| Refractive Index | n20/D 1.466 | n20/D 1.4760 |

For the target compound, this compound, predicted properties are valuable in the absence of experimental data.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₆F₃NO₃S | - |

| Molecular Weight | 241.19 g/mol | PubChem[5] |

| XLogP3 | 1.7 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

Experimental Protocols

Synthesis of this compound

A robust and well-established method for the synthesis of benzenesulfonamides proceeds via the diazotization of an aniline derivative to form a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide and subsequent chlorination to yield the sulfonyl chloride. The final step involves the amination of the sulfonyl chloride.[6]

Step 1: Synthesis of 3-(Trifluoromethoxy)benzenesulfonyl chloride from 3-(Trifluoromethoxy)aniline

This procedure is adapted from the general method for the preparation of arylsulfonyl chlorides from anilines.[6]

-

Materials: 3-(Trifluoromethoxy)aniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Sulfur dioxide (SO₂), Copper(I) chloride (CuCl), Glacial acetic acid, Dichloromethane, Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-(Trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst. Cool this solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture onto ice and extract the product with dichloromethane.

-

Wash the organic layer with water and a saturated solution of sodium bicarbonate, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-(Trifluoromethoxy)benzenesulfonyl chloride, which can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound from 3-(Trifluoromethoxy)benzenesulfonyl chloride

This procedure is a standard method for the conversion of sulfonyl chlorides to sulfonamides.[7]

-

Materials: 3-(Trifluoromethoxy)benzenesulfonyl chloride, Concentrated aqueous ammonia (NH₄OH), Dichloromethane.

-

Procedure:

-

Dissolve 3-(Trifluoromethoxy)benzenesulfonyl chloride (1 equivalent) in dichloromethane in a flask cooled in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of benzenesulfonamide derivatives is known to exhibit a wide range of pharmacological effects.[1][8] Many of these activities stem from the ability of the sulfonamide moiety to act as a zinc-binding group, leading to the inhibition of various metalloenzymes.

The trifluoromethoxy group is recognized for its ability to enhance the potency and pharmacokinetic profile of drug candidates.[2] Its high lipophilicity can improve membrane permeability, while its resistance to metabolic degradation can increase a drug's half-life.[3] Therefore, it is plausible that this compound could serve as a scaffold for the development of potent and metabolically stable inhibitors of various enzymes. Further research is required to explore its specific biological targets and potential therapeutic applications.

Due to the lack of specific biological data for this compound, a diagram of a specific signaling pathway cannot be provided at this time. Researchers are encouraged to screen this compound against various enzyme targets, particularly those where benzenesulfonamide inhibitors have shown promise.

Conclusion

This compound is a chemical entity with significant potential in the field of medicinal chemistry, combining a privileged benzenesulfonamide scaffold with the advantageous properties of a trifluoromethoxy substituent. This technical guide has provided a comprehensive overview of its known precursors, predicted chemical properties, and a detailed, plausible synthetic route. While experimental data on this specific molecule is currently limited, this guide serves as a valuable starting point for researchers and drug development professionals interested in exploring its synthesis and biological activities. The proposed synthetic workflow offers a clear and practical approach to obtaining this compound for further investigation. Future studies are warranted to elucidate its precise physicochemical characteristics, biological targets, and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-(三氟甲氧基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethoxy)benzenesulfonamide and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characterization of 3-(trifluoromethoxy)benzenesulfonamide. A comprehensive search for experimentally-derived spectroscopic data for this specific compound did not yield specific results within readily available scientific literature and databases. This suggests that while the compound is commercially available, its detailed spectroscopic analysis is not widely published.

However, to provide a valuable resource for researchers working with related structures, this guide presents a detailed spectroscopic analysis of the closely related isomer, 3-(trifluoromethyl)benzenesulfonamide . This information, coupled with generalized experimental protocols and a standard workflow for compound characterization, will serve as a practical reference for the spectroscopic analysis of this class of compounds.

Compound Identification: this compound

While experimental spectra are not provided, the fundamental identity of the target compound is established by the following identifiers:

| Identifier | Value |

| Molecular Formula | C₇H₆F₃NO₃S |

| Molecular Weight | 241.19 g/mol |

| CAS Number | 1513-45-7 |

Spectroscopic Data of 3-(Trifluoromethyl)benzenesulfonamide

As a reference, the following tables summarize the available spectroscopic data for the isomeric compound, 3-(trifluoromethyl)benzenesulfonamide (CAS Number: 672-58-2).[1][2][3][4]

Table 1: Nuclear Magnetic Resonance (NMR) Data of 3-(Trifluoromethyl)benzenesulfonamide

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.50 - 7.85 | m | - | Aromatic Protons |

| 7.33 | s | - | NH₂ | |

| ¹³C NMR | 144.9 | s | - | C-SO₂ |

| 132.5 | s | - | CH | |

| 130.4 (q) | q | 32.5 | C-CF₃ | |

| 129.2 | s | - | CH | |

| 125.5 (q) | q | 3.7 | CH | |

| 123.9 (q) | q | 272.3 | CF₃ | |

| 123.2 (q) | q | 3.8 | CH | |

| ¹⁹F NMR | -62.8 | s | - | CF₃ |

Note: NMR data can vary slightly based on the solvent and instrument frequency.

Table 2: Infrared (IR) Spectroscopy Data of 3-(Trifluoromethyl)benzenesulfonamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3383, 3325 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |

| 3251 | Strong, Broad | N-H stretch |

| 1674 | Medium | C=C aromatic stretch |

| 1340 | Strong | S=O stretch (asymmetric) |

| 1160 | Strong | S=O stretch (symmetric) |

| 1120 | Strong | C-F stretch |

| 800 | Strong | C-H bend (aromatic) |

Table 3: Mass Spectrometry (MS) Data of 3-(Trifluoromethyl)benzenesulfonamide

| m/z | Relative Intensity (%) | Assignment |

| 225 | 31.1 | [M]⁺ (Molecular Ion) |

| 141 | 20.6 | [M - SO₂NH₂]⁺ |

| 93 | 46.3 | [C₆H₄F]⁺ |

| 77 | 100.0 | [C₆H₅]⁺ |

Data obtained via Electron Impact (EI) ionization.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy :

-

The spectrometer is tuned to the proton frequency (e.g., 400 MHz).

-

A standard single-pulse experiment is performed.

-

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds between scans to ensure adequate signal-to-noise.

-

-

¹³C NMR Spectroscopy :

-

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

-

A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

¹⁹F NMR Spectroscopy :

-

The spectrometer is tuned to the fluorine-19 frequency (e.g., 376 MHz).

-

A standard single-pulse experiment is performed.

-

Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0.00 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Data Acquisition :

Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the sample is introduced into the ion source, often via a direct insertion probe for solid samples. The sample is then vaporized by heating under a high vacuum.[7][8][9]

-

Ionization : The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8][9]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel or target organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. 3-(Trifluoromethyl)benzenesulfonamide 97 672-58-2 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

Mass Spectrometry of 3-(Trifluoromethoxy)benzenesulfonamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 3-(trifluoromethoxy)benzenesulfonamide. In the absence of direct experimental data for this specific compound, this paper leverages established fragmentation patterns of analogous aromatic sulfonamides and trifluoromethoxy-substituted compounds to predict its mass spectrum. This document outlines a plausible fragmentation pathway, presents predicted quantitative data in tabular format, and provides a detailed experimental protocol for its analysis. Visualizations of the proposed fragmentation pathway and a general experimental workflow are included to aid in understanding.

Introduction

This compound is an aromatic sulfonamide of interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethoxy group. The trifluoromethoxy (-OCF₃) substituent is a lipophilic electron-withdrawing group that can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity. Understanding the mass spectrometric behavior of this compound is crucial for its identification and characterization in various experimental settings, including pharmacokinetic and metabolism studies.

This guide provides a predictive analysis of the mass spectral fragmentation of this compound, based on the known fragmentation of structurally similar compounds.

Predicted Mass Spectrometric Behavior

The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, primarily involving the sulfonamide and trifluoromethoxy moieties.

Ionization and the Molecular Ion

Under typical soft ionization techniques such as electrospray ionization (ESI), this compound is expected to readily form a protonated molecule, [M+H]⁺, in positive ion mode, or a deprotonated molecule, [M-H]⁻, in negative ion mode. The monoisotopic mass of the neutral molecule (C₇H₆F₃NO₃S) is approximately 241.00 u. Therefore, the expected m/z for the protonated molecule would be approximately 242.01, and for the deprotonated molecule, 240.00.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule is anticipated to proceed through several key steps, initiated by the cleavage of the relatively weak C-S and S-N bonds of the sulfonamide group, as well as fragmentation involving the trifluoromethoxy group.

A proposed fragmentation pathway is illustrated in the diagram below:

Caption: Proposed fragmentation pathway for protonated this compound.

Key Fragmentation Steps:

-

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 u), leading to the formation of an anilinium-type ion. In this case, it would result in a fragment with a predicted m/z of 178.04.

-

Cleavage of the C-S Bond: Homolytic or heterolytic cleavage of the bond between the aromatic ring and the sulfur atom can lead to the loss of the sulfonylamine radical (•SO₂NH₂) or the entire sulfonamide group after rearrangement. A key fragment is expected at m/z 174.02, corresponding to the trifluoromethoxybenzene cation.

-

Fragmentation of the Trifluoromethoxy Group: The trifluoromethoxy group itself can undergo fragmentation. Loss of the entire •OCF₃ radical (85 u) would result in a benzenesulfonamide cation at m/z 158.01.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the trifluoromethoxybenzene cation (m/z 174.02) could potentially lose a methyl group through rearrangement to yield a fragment at m/z 159.02.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the key ions in the mass spectrum of this compound.

| Ion Species | Proposed Structure/Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₇F₃NO₃S]⁺ | 242.01 |

| [M+H - SO₂]⁺ | [C₇H₇F₃NO]⁺ | 178.04 |

| [M+H - NH₂SO₂]⁺ | [C₇H₅F₃O]⁺ | 174.02 |

| [C₇H₄F₃O]⁺ | Subsequent fragmentation product | 159.02 |

| [M+H - OCF₃]⁺ | [C₆H₄SO₂NH₂]⁺ | 158.01 |

Experimental Protocols

A general methodology for the mass spectrometric analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to be used for LC-MS analysis to create a calibration curve.

-

Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences. A typical protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the selected precursor ion.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation and obtain a characteristic product ion spectrum.

Logical Workflow Diagram

The following diagram illustrates a general workflow for the mass spectrometric analysis of a target compound like this compound.

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometry of this compound. While direct experimental data is currently unavailable, the proposed fragmentation pathways and predicted mass-to-charge ratios offer a solid foundation for researchers working with this compound. The provided experimental protocol outlines a robust method for its analysis. It is recommended that experimental data be acquired to confirm and expand upon the predictions made in this guide.

An In-depth Technical Guide to the Solubility Profile of 3-(Trifluoromethoxy)benzenesulfonamide

Disclaimer: Publicly available, quantitative solubility data for 3-(Trifluoromethoxy)benzenesulfonamide is limited. This guide provides a comprehensive overview of its expected physicochemical properties and solubility characteristics based on data from structurally related analogs. The experimental protocols described herein represent established, gold-standard methodologies for determining solubility and can be readily applied to the target compound.

Introduction

This compound is a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. The trifluoromethoxy group significantly influences key molecular properties such as lipophilicity and metabolic stability, which in turn affect the compound's solubility—a critical parameter for drug absorption, distribution, and formulation. Understanding the solubility profile is paramount for advancing a compound through the development pipeline. This document serves as a technical resource for researchers, outlining the physicochemical properties of relevant analogs, detailed protocols for solubility determination, and the interplay between molecular characteristics and solubility.

Physicochemical and Solubility Data of Analogous Compounds

To estimate the solubility profile of this compound, it is instructive to examine data from its parent compound, benzenesulfonamide, and its isomers. The following table summarizes key physicochemical properties and available solubility information for these related molecules.

| Property | 3-(Trifluoromethyl)benzenesulfonamide | 4-(Trifluoromethoxy)benzenesulfonamide | Benzenesulfonamide |

| Molecular Formula | C₇H₆F₃NO₂S[1] | C₇H₆F₃NO₃S[2] | C₆H₇NO₂S |

| Molecular Weight | 225.19 g/mol [1] | 241.19 g/mol [2] | 157.19 g/mol |

| Melting Point | 122-126 °C | Not Available | 149-152 °C |

| Calculated LogP | Not Available | 1.7[2] | Not Available |

| Qualitative Solubility | Soluble in Methanol[1] | Not Available | Methanol: 25 mg/mL |

| General Aqueous Solubility | Not Available | Not Available | Low solubility in water[3] |

Note: The data presented is for analogous compounds and should be used as a directional guide for this compound.

Benzenesulfonamide itself exhibits low solubility in water, which is a common characteristic of compounds containing a hydrophobic benzene ring.[3] Its solubility improves in organic solvents.[3] The introduction of a trifluoromethoxy group is expected to increase the lipophilicity and molecular weight, likely further reducing aqueous solubility compared to the parent benzenesulfonamide.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[4] The following protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of a test compound in a specified solvent (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.

Materials:

-

Test compound (solid form)

-

Solvent of interest (e.g., water, PBS, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of the test compound and dissolve it in a suitable organic solvent (e.g., DMSO, Methanol) to prepare a concentrated stock solution (e.g., 10 mM).

-

Perform serial dilutions of the stock solution with the assay solvent to create a series of standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µM).

-

-

Sample Preparation:

-

Add an excess amount of the solid test compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved. A common practice is to add an amount that is 5-10 times the estimated solubility.[5]

-

Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL of PBS at 25°C) to the vial.

-

Securely cap the vial. Prepare samples in triplicate to ensure reproducibility.[5]

-

-

Equilibration:

-

Place the vials on an orbital shaker within an incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours.[4] A preliminary time-course experiment can be conducted to determine the exact time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand for a short period to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution using a chemically compatible syringe filter (0.22 µm).[4][6] This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant and dilute it with the appropriate solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards via a validated analytical method, typically HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the known concentrations of the standards.

-

Determine the concentration of the test compound in the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of the test compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Report the final solubility value, typically in µg/mL or µM, along with the standard deviation from the triplicate measurements.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between key physicochemical properties and solubility.

Caption: Experimental Workflow for the Shake-Flask Solubility Assay.

Caption: Factors Influencing Aqueous Solubility.

References

- 1. labsolu.ca [labsolu.ca]

- 2. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

3-(Trifluoromethoxy)benzenesulfonamide stability and storage

An In-depth Technical Guide to the Stability and Storage of 3-(Trifluoromethoxy)benzenesulfonamide

For researchers, scientists, and professionals in drug development, understanding the chemical stability of reagents is paramount to ensuring the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound. Furthermore, it outlines methodologies for rigorous stability assessment through forced degradation studies, in line with pharmaceutical industry best practices.

General Stability and Recommended Storage

This compound is generally considered to be chemically stable under standard ambient conditions.[1] However, for long-term storage and to ensure purity, specific conditions should be maintained. The following recommendations have been compiled from supplier safety data sheets (SDS) and product information.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Cool, Room Temperature | Prevents thermal degradation.[2][3] | |

| Atmosphere | Dry, Well-ventilated | Minimizes hydrolytic degradation and prevents accumulation of potentially harmful vapors.[1][2] | |

| Container | Tightly sealed, original container | Prevents contamination and exposure to moisture and air.[1][2] | |

| Light Exposure | Protected from light | Although specific photostability data is unavailable, protection from light is a general best practice to prevent photochemical degradation. | |

| Incompatibilities | Store away from incompatible materials and foodstuffs. | Avoids cross-contamination and potential chemical reactions.[2] | |

| Shelf Life | A shelf life of 730 days (2 years) has been indicated by at least one supplier. | This provides a general guideline for usability under recommended storage.[4] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in public literature, potential degradation can be inferred from the chemical nature of benzenesulfonamides and compounds with trifluoromethoxy groups. The primary points of susceptibility are the sulfonamide group and the trifluoromethoxy group, particularly under harsh conditions.

Sulfonamides are generally more susceptible to degradation under acidic conditions, which can lead to hydrolysis of the sulfonamide bond.[5] The trifluoromethoxy group is generally stable, but extreme conditions could potentially lead to its degradation.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound and identify its degradation products, a forced degradation study is recommended. Such studies are crucial for developing stability-indicating analytical methods.[3] The following protocols are based on general principles outlined in ICH guidelines.[2]

General Preparation

Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).

Hydrolytic Stability

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Incubate the solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis.

-

Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.

-

-

Neutral Hydrolysis:

-

Mix the stock solution with purified water.

-

Reflux the solution for a set period (e.g., 12 hours).[2]

-

Sample at appropriate time points for analysis.

-

Oxidative Degradation

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Sample at various time points and analyze directly or after appropriate dilution.

Thermal Degradation

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 105°C) for a set period (e.g., 24, 48, 72 hours).[4]

-

At each time point, cool a sample to room temperature, dissolve it in a suitable solvent, and analyze.

-

For degradation in solution, incubate the stock solution at an elevated temperature (e.g., 60-80°C) and analyze at various time points.

Photostability

-

Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter), as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the light-exposed and dark control samples at appropriate time points.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential to separate and quantify the parent compound from any degradation products. The method should be validated for specificity, linearity, accuracy, and precision.[2]

Data Presentation

Quantitative results from forced degradation studies should be summarized to clearly indicate the extent of degradation under different stress conditions.

Table 2: Example Summary of Forced Degradation Data

| Stress Condition | Duration | Temperature (°C) | % Degradation of Parent Compound | No. of Degradants | Major Degradant (% Area) |

| 0.1 N HCl | 24 hours | 80 | |||

| 0.1 N NaOH | 24 hours | 80 | |||

| Water (Reflux) | 12 hours | ~100 | |||

| 3% H₂O₂ | 24 hours | Room Temp. | |||

| Dry Heat | 72 hours | 105 | |||

| Photolytic | 1.2 million lux-hrs | Room Temp. |

Note: This table is a template for presenting experimental data. The cells are left blank as no specific quantitative data for this compound was found in the public domain.

Workflow for Stability Assessment

The process of assessing the stability of a chemical compound involves a logical sequence of steps from initial evaluation to the establishment of long-term storage protocols.

Caption: A generalized workflow for the stability assessment of a chemical compound.

References

- 1. forced degradation study: Topics by Science.gov [science.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)benzenesulfonamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physical characteristics of 3-(trifluoromethoxy)benzenesulfonamide is limited. This guide provides available data for structurally related isomers and analogs to serve as a valuable reference point for researchers. The experimental protocols detailed herein are generally applicable to the characterization of benzenesulfonamide derivatives.

Comparative Physicochemical Data

Due to the scarcity of specific experimental data for this compound, the following table presents a summary of known physical characteristics for closely related isomers and analogs. This comparative data can aid in estimating the properties of the target compound.

| Property | 3-(Trifluoromethyl)benzenesulfonamide | 2-(Trifluoromethoxy)benzenesulfonamide |

| CAS Number | 672-58-2[1] | Not explicitly found |

| Molecular Formula | C7H6F3NO2S[1] | C7H6F3NO3S |

| Molecular Weight | 225.19 g/mol [1] | 241.19 g/mol |

| Melting Point | 122-126 °C[1] | 186 °C[2] |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in Methanol[3] | Not explicitly found |

| Appearance | White to almost white powder to crystal[4] | Crystalline product[2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physical characteristics of benzenesulfonamide derivatives.

2.1. Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity. The following protocol is a standard method for its determination using a capillary melting point apparatus.[5][6][7]

-

Apparatus: Capillary melting point apparatus (e.g., DigiMelt), capillary tubes (sealed at one end), mortar and pestle.

-

Procedure:

-

A small amount of the dry, powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

-

-

Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

2.2. Determination of Solubility

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation. The following is a general protocol for determining the solubility of a compound in a given solvent.[4][8][9][10][11]

-

Apparatus: Analytical balance, vials with closures, overhead shaker or magnetic stirrer, centrifuge, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then centrifuged to pellet the excess solid.

-

A known volume of the supernatant is carefully removed and filtered to eliminate any remaining solid particles.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. A primary and extensively studied mechanism of action is the inhibition of carbonic anhydrases (CAs).[12][13][14][15]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[14] They are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. The sulfonamide moiety of benzenesulfonamide derivatives acts as a zinc-binding group, coordinating to the Zn(II) ion in the active site of the enzyme and thereby inhibiting its catalytic activity.[12]

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative.

References

- 1. 3-(三氟甲基)苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]

- 3. labsolu.ca [labsolu.ca]

- 4. materialneutral.info [materialneutral.info]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. thinksrs.com [thinksrs.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzenesulfonamide

CAS Number: 1513-45-7

This document provides a comprehensive technical overview of 4-(Trifluoromethoxy)benzenesulfonamide, a versatile fluorinated organic compound. It is intended for researchers, chemists, and professionals in drug development and material science, offering detailed information on its properties, synthesis, and key applications, with a focus on its role as a carbonic anhydrase inhibitor.

Physicochemical and Structural Information

4-(Trifluoromethoxy)benzenesulfonamide is a white to off-white crystalline solid.[1][2] The presence of the trifluoromethoxy group (-OCF3) significantly influences its chemical characteristics, imparting increased lipophilicity, thermal stability, and metabolic resistance, which are desirable properties in medicinal chemistry and material science.[1][3] The sulfonamide moiety (-SO2NH2) is a well-established pharmacophore known for its ability to act as a zinc-binding group in various metalloenzymes.[1][4]

Table 1: Physicochemical and Identification Data for 4-(Trifluoromethoxy)benzenesulfonamide

| Property | Value | Reference(s) |

| CAS Number | 1513-45-7 | [2] |

| Molecular Formula | C₇H₆F₃NO₃S | [2][5] |

| Molecular Weight | 241.18 g/mol | [2][5] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 147 - 151 °C | [2] |

| Purity | ≥97% (HPLC) | [2][6] |

| IUPAC Name | 4-(trifluoromethoxy)benzenesulfonamide | [5] |

| SMILES | C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N | [5] |

| InChI Key | RGOJCHYYBKMRLL-UHFFFAOYSA-N | [5] |

| PubChem CID | 2777211 | [2][5] |

| MDL Number | MFCD00798381 | [2] |

Synthesis Pathway and Experimental Protocols

The synthesis of benzenesulfonamide derivatives typically involves a two-step process starting from the corresponding aniline or benzene derivative. A plausible synthetic route for 4-(Trifluoromethoxy)benzenesulfonamide is outlined below.

This protocol is a representative method for the synthesis of aromatic sulfonamides.

-

Diazotization:

-

Dissolve 4-(Trifluoromethoxy)aniline in a suitable aqueous acid solution (e.g., HCl).

-

Cool the mixture to 0-5°C in an ice-water bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C to form the corresponding diazonium salt.

-

-

Sulfonylation (Sandmeyer-type reaction):

-

Prepare a solution of sulfur dioxide (SO₂) in a suitable solvent saturated with a copper(II) chloride catalyst.

-

Slowly add the cold diazonium salt solution to the SO₂ solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the resulting 4-(trifluoromethoxy)benzene sulfonyl chloride into an organic solvent (e.g., diethyl ether or dichloromethane).

-

-

Ammonolysis:

-

Wash the organic extract containing the sulfonyl chloride.

-

Add the extract dropwise to a cooled, concentrated solution of aqueous ammonia (NH₄OH) with vigorous stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Acidify the aqueous layer to precipitate the crude product.

-

-

Purification:

-

Collect the crude 4-(Trifluoromethoxy)benzenesulfonamide by filtration.

-

Wash the solid with cold water.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

-

Biological Activity and Mechanism of Action

Benzenesulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs).[4][7] Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] There are at least 16 known CA isozymes in mammals, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[4] The primary sulfonamide group (-SO₂NH₂) is crucial for inhibitory activity, as it coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and blocking the catalytic cycle.

References

- 1. CAS 1513-45-7: 4-(Trifluoromethoxy)benzenesulfonamide [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1513-45-7 | 4-Trifluoromethoxybenzenesulfonamide - Capot Chemical [capotchem.com]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Presumed Mechanism of Action of 3-(Trifluoromethoxy)benzenesulfonamide

Despite extensive investigation, publicly available scientific literature lacks specific data on the mechanism of action, biological targets, and signaling pathways for 3-(Trifluoromethoxy)benzenesulfonamide. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and specific signaling pathway diagrams as requested is not feasible at this time.

This guide will, however, provide a comprehensive overview of the anticipated mechanism of action for this compound, based on the well-established activities of its core chemical scaffolds: the benzenesulfonamide group and the trifluoromethoxy substituent. This theoretical framework is intended for researchers, scientists, and drug development professionals to guide future investigations into this specific compound.

The Benzenesulfonamide Core: A Potent Inhibitor of Carbonic Anhydrases

The foundational mechanism of action for benzenesulfonamide derivatives is the potent and well-characterized inhibition of carbonic anhydrases (CAs). These ubiquitous zinc-containing metalloenzymes play a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.

Expected Core Mechanism:

This compound is predicted to act as a carbonic anhydrase inhibitor. The sulfonamide moiety (-SO₂NH₂) is the key pharmacophore responsible for this activity. It is expected to coordinate to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding is typically a high-affinity interaction, leading to potent inhibition of the enzyme's function.

The general inhibitory action of sulfonamides on carbonic anhydrase can be visualized as follows:

Caption: General binding mode of a sulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.

The Role of the 3-(Trifluoromethoxy) Substituent: Modulating Potency and Selectivity

The trifluoromethoxy (-OCF₃) group at the meta-position of the benzene ring is expected to significantly influence the physicochemical properties of the parent benzenesulfonamide molecule, thereby modulating its inhibitory activity and isoform selectivity.

Key Physicochemical Influences:

-

High Electronegativity: The trifluoromethoxy group is strongly electron-withdrawing. This property can increase the acidity of the sulfonamide proton, potentially enhancing its binding affinity to the zinc ion in the carbonic anhydrase active site.

-

Lipophilicity: The -OCF₃ group is highly lipophilic. This can affect the compound's ability to cross cell membranes and may influence its binding to hydrophobic pockets within the enzyme's active site, potentially contributing to isoform selectivity.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer biological half-life of the compound.

The structure-activity relationship (SAR) for benzenesulfonamide-based carbonic anhydrase inhibitors is complex, with the nature and position of substituents on the aromatic ring playing a critical role in determining the potency and selectivity against the 15 known human carbonic anhydrase isoforms.

Anticipated Biological Effects and Therapeutic Potential

Given the role of carbonic anhydrases in various physiological and pathological processes, this compound, as a presumed CA inhibitor, could have potential therapeutic applications in several areas, including:

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

-

Epilepsy: Inhibition of certain CA isoforms in the brain can have anticonvulsant effects.

-

Oncology: Tumor-associated CA isoforms, such as CA IX and CA XII, are involved in regulating pH in the tumor microenvironment and are considered promising targets for anticancer therapies.

-

Diuretics: Inhibition of CA isoforms in the kidneys can lead to diuretic effects.

Proposed Experimental Workflow for Characterization

To validate the presumed mechanism of action and to gather the necessary quantitative data for this compound, the following experimental workflow is proposed:

Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

While the benzenesulfonamide scaffold strongly suggests that this compound acts as a carbonic anhydrase inhibitor, the absence of specific experimental data necessitates a call for further research. The proposed experimental workflow outlines a clear path to elucidate its precise mechanism of action, determine its potency and isoform selectivity, and explore its therapeutic potential. The unique electronic and lipophilic properties conferred by the 3-(trifluoromethoxy) substituent make this compound an intriguing candidate for investigation within the field of carbonic anhydrase inhibitor drug discovery. Future studies are essential to move from this predicted mechanism to a data-driven understanding of this specific molecule's biological activity.

3-(Trifluoromethoxy)benzenesulfonamide: A Technical Guide on Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 3-(Trifluoromethoxy)benzenesulfonamide. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally related benzenesulfonamide analogs to infer its pharmacological potential. The benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of therapeutic agents. The introduction of a trifluoromethoxy group at the meta-position of the benzene ring is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological profile. This guide explores potential activities including, but not limited to, carbonic anhydrase inhibition, antiviral effects, and anticancer properties, based on evidence from analogous compounds. Detailed experimental protocols for relevant biological assays and data from related compounds are presented to facilitate further research and drug development efforts.

Introduction

Benzenesulfonamides are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer effects. The sulfonamide functional group can act as a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing substituent known to enhance metabolic stability and improve cell membrane permeability of drug candidates. Its placement at the 3-position of the benzenesulfonamide core in this compound suggests a unique electronic and steric profile that may confer novel biological activities or enhance existing ones.

This whitepaper will delve into the potential biological activities of this compound by examining the established activities of structurally similar compounds.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities reported for various benzenesulfonamide derivatives, this compound is predicted to have potential in several therapeutic areas.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide moiety of benzenesulfonamides coordinates to the zinc ion in the active site of CAs, leading to inhibition.

While no direct inhibition data for this compound is available, studies on other substituted benzenesulfonamides demonstrate potent inhibition of various CA isoforms. For instance, a range of benzenesulfonamides have shown inhibition constants in the low nanomolar to subnanomolar range against tumor-associated isoforms like CA IX and XII.[1] The electronic properties of the substituent on the benzene ring can influence the binding affinity and isoform selectivity.

Table 1: Carbonic Anhydrase Inhibition by Representative Benzenesulfonamide Derivatives

| Compound/Analog Type | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference |

| Benzenesulfonamide Derivatives | hCA I | 41.5 - 1500 nM | [1] |

| Benzenesulfonamide Derivatives | hCA II | 30.1 - 755 nM | [1] |

| Benzenesulfonamide Derivatives | hCA IX | 1.5 - 38.9 nM | [1] |

| Benzenesulfonamide Derivatives | hCA XII | 0.8 - 12.4 nM | [1] |

| 4-F substituted benzenesulfonamide | hCA I | 24.6 nM | [2] |

| 4-bromo-2-hydroxyphenyl substituted derivative | hCA XII | 7.2 nM | [2] |

Antiviral Activity

Certain benzenesulfonamide derivatives have been identified as potent inhibitors of viral replication. For example, derivatives of cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide have demonstrated effective inhibition of influenza A virus by targeting the hemagglutinin (HA) protein and preventing virus-host membrane fusion. Aniline analogues with 3-Cl and 3-CF₃ substitutions have shown potent antiviral activities with EC₅₀ values of 57 and 42 nM, respectively.[3] The trifluoromethoxy group in this compound could potentially engage in similar interactions within the target protein.

Table 2: Anti-Influenza Activity of Substituted Benzenesulfonamide Analogues

| Compound | Target | EC₅₀ (nM) | Assay | Reference |

| Aniline analogue with 3-Cl substitution | Influenza A/Weiss/43 (H1N1) | 57 | CPE Assay | [3] |

| Aniline analogue with 3-CF₃ substitution | Influenza A/Weiss/43 (H1N1) | 42 | CPE Assay | [3] |

| Indazole analogue 7 | Influenza A/Weiss/43 (H1N1) | 6900 | CPE Assay | [3] |

Anticancer Activity

The benzenesulfonamide scaffold is present in several anticancer drugs. Proposed mechanisms of action include inhibition of receptor tyrosine kinases (RTKs) and other enzymes crucial for tumor growth and survival. For example, benzenesulfonamide analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma treatment.[4]

While specific data for this compound is not available, the trifluoromethyl group, which is electronically similar to the trifluoromethoxy group, is known to enhance the biological activity of some anticancer agents.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the context of evaluating the biological activity of benzenesulfonamide derivatives. These protocols can serve as a foundation for the investigation of this compound.

Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay is a standard method to determine the inhibitory activity against carbonic anhydrase isoforms.[2]

Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The inhibition constant (Kᵢ) is determined by measuring the initial rates of CO₂ hydration in the presence of varying concentrations of the inhibitor.

Procedure:

-

A solution of the CA isoenzyme is prepared in a suitable buffer (e.g., TRIS-HCl).

-

The inhibitor is dissolved in a solvent (e.g., DMSO) and added to the enzyme solution at various concentrations.

-

The enzyme-inhibitor solution is mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator.

-

Initial reaction rates are calculated from the linear portion of the progress curves.

-

Inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Anti-influenza Cytopathic Effect (CPE) Assay

This assay is used to evaluate the ability of a compound to protect cells from the cytopathic effects of a viral infection.[3]

Principle: Influenza virus infection typically causes cell death (cytopathic effect) in susceptible cell lines like Madin-Darby canine kidney (MDCK) cells. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the CPE.

Procedure:

-

MDCK cells are seeded in 96-well plates and grown to confluency.

-

The cells are washed and infected with a specific strain of influenza virus in the presence of serial dilutions of the test compound.

-

The plates are incubated for a set period (e.g., 3 days) to allow for viral replication and the development of CPE.

-

Cell viability is assessed using a suitable method, such as the MTT or MTS assay, which measures mitochondrial activity in living cells.

-

The 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Carbonic Anhydrase Inhibition

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

Caption: Sulfonamide binding to the zinc ion in the carbonic anhydrase active site.

Experimental Workflow for Antiviral Compound Screening

The following diagram outlines a typical workflow for screening compounds for antiviral activity.

Caption: A typical workflow for identifying and characterizing antiviral compounds.

Conclusion and Future Directions

While direct biological data for this compound is currently scarce, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the benzenesulfonamide core suggests a high probability of activity as a carbonic anhydrase inhibitor. Furthermore, the trifluoromethoxy substituent may confer favorable properties for antiviral and anticancer applications.

Future research should focus on the synthesis and direct biological evaluation of this compound. In vitro screening against a panel of carbonic anhydrase isoforms, various viral strains, and cancer cell lines would be a critical first step. Subsequent studies should aim to elucidate its mechanism of action and to perform structure-activity relationship (SAR) studies to optimize its potency and selectivity. The experimental protocols and data presented in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Safety and Handling of 3-(Trifluoromethoxy)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety and handling protocols for 3-(Trifluoromethoxy)benzenesulfonamide, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling of a chemical substance begins with a thorough understanding of its physical and chemical properties. The table below summarizes the key characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO₃S | [1] |

| Molecular Weight | 241.19 g/mol | [1][2] |

| CAS Number | 1513-45-7 (for 4-isomer), 37526-59-3 (for 2-isomer) | [2][3] |

| Appearance | White to Off-white Solid/Powder | [4][5] |

| Solubility | Soluble in water. | [2] |

| Melting Point | 186°C (for 2-isomer) | [6] |

| Boiling Point | Data not available | [5] |

| Density | Data not determined | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Hazard Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][7] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[2][7] |

| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed.[3] |

| Acute Toxicity, Dermal (Potential) | H312 | Harmful in contact with skin.[3] |

| Acute Toxicity, Inhalation (Potential) | H332 | Harmful if inhaled.[3] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[3][4] |

Signal Word: Warning [2] or Danger [8]

Experimental Protocol: Safe Handling in a Laboratory Setting

The following is a generalized protocol for the safe handling of this compound in a research environment. This protocol is based on standard laboratory safety practices and information derived from safety data sheets.

Objective: To safely weigh and prepare a solution of this compound for experimental use.

Materials:

-

This compound solid

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Beaker or flask

-

Magnetic stir bar and stir plate (optional)

-

Fume hood

Procedure:

-

Preparation:

-

Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.

-

Verify that an emergency eyewash station and safety shower are accessible.[9]

-

Don all required Personal Protective Equipment (PPE) as detailed in Section 5.

-

-

Weighing the Compound:

-

Place a weighing boat or paper on the analytical balance and tare to zero.

-

Inside the fume hood, carefully open the container of this compound.

-

Using a clean spatula, transfer the desired amount of the solid to the weighing boat. Avoid generating dust.[5]

-

Securely close the primary container and record the weight.

-

-

Solution Preparation:

-

Place the weighed solid into the appropriate flask or beaker.

-

Carefully add the desired solvent to the vessel.

-

If necessary, use a magnetic stir bar and stir plate to facilitate dissolution.

-

Ensure the vessel is appropriately labeled with the chemical name, concentration, solvent, and date.

-

-

Cleanup:

Risk Assessment and Handling Workflow

A systematic approach to risk assessment is critical before working with any hazardous chemical. The following diagram illustrates a logical workflow for handling this compound.

Caption: Logical workflow for risk assessment and safe handling.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with this compound.

Caption: Essential PPE for handling the compound.

Detailed PPE Specifications:

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[7][9]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[7][9][10]

-

Skin and Body Protection: A standard laboratory coat should be worn.[7]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be required.[4][9]

First Aid Measures

In case of accidental exposure, immediate action is required.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4][7] |

| Skin Contact | Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][7][11] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][7][11] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7][11] |

Fire Fighting and Accidental Release

-

Fire Fighting:

-

Suitable Extinguishing Media: Use dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[7]

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][11]

-

-

Accidental Release Measures:

-

Evacuate unnecessary personnel from the area.[9]

-

Wear appropriate PPE to avoid contact with skin, eyes, and clothing.[7]

-

Sweep or shovel the spilled solid material into a suitable container for disposal. Minimize dust generation.[5][9]

-

Clean the contaminated area thoroughly.[7]

-

Prevent the chemical from entering drains or waterways.[7]

-

Storage and Stability

-

Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][5][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4][5]

-

Chemical Stability: The substance is stable under normal storage conditions.[4]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]

- 7. assets.ctfassets.net [assets.ctfassets.net]

- 8. labsolu.ca [labsolu.ca]

- 9. synquestlabs.com [synquestlabs.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)benzenesulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. Due to the limited direct literature on the 3-isomer, this document focuses on a plausible synthetic route, detailed experimental protocols based on analogous transformations, and comparative data from its closely related isomer, 2-(Trifluoromethoxy)benzenesulfonamide. The strategic incorporation of the trifluoromethoxy group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Physicochemical Properties

Table 1: Physicochemical Data of Isomeric Trifluoromethoxy- and Trifluoromethyl-Benzenesulfonamides

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-(Trifluoromethoxy)benzenesulfonamide | - | C₇H₆F₃NO₃S | 241.19 | 186 | [1] |

| 3-(Trifluoromethyl)benzenesulfonamide | 672-58-2 | C₇H₆F₃NO₂S | 225.19 | 122-126 | [2] |

| 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | C₇H₆F₃NO₂S | 225.19 | 175-180 |

Synthesis of this compound

A viable synthetic pathway to this compound commences with the commercially available precursor, 3-(Trifluoromethoxy)aniline. The synthesis involves a two-step process: the diazotization of the aniline followed by a copper-catalyzed sulfonyl chloride formation (a Sandmeyer-type reaction), and subsequent amination to yield the desired sulfonamide.

Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 3-(Trifluoromethoxy)benzenesulfonyl chloride

This procedure is based on the Sandmeyer reaction for the conversion of an aromatic amine to a sulfonyl chloride.[3]

-

Diazotization:

-

Dissolve 3-(Trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(Trifluoromethoxy)benzenesulfonyl chloride.

-

Step 2: Synthesis of this compound

This step involves the amination of the sulfonyl chloride.[3]

-

Amination:

-

Dissolve the crude 3-(Trifluoromethoxy)benzenesulfonyl chloride in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude sulfonamide.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

-

Synthesis of 2-(Trifluoromethoxy)benzenesulfonamide via Dehalogenation